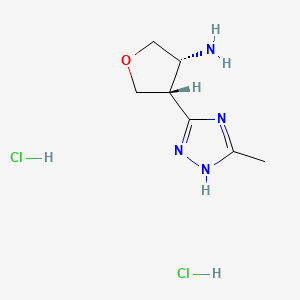
rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” is a synthetic compound that features a triazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” typically involves the formation of the triazole ring followed by the attachment of the oxolane ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the oxolane ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the oxolane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or oxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
The compound may be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, the compound could be used to study the effects of triazole-containing molecules on various biological systems.
Medicine
Potential medicinal applications may include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of their activity. The triazole ring is known to interact with various biological targets, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-(1H-1,2,4-triazol-3-yl)oxolan-3-amine
- (3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-ol
Uniqueness
The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it unique compared to similar compounds. Additionally, the specific substitution pattern on the triazole ring can influence its biological activity and selectivity.
Properties
Molecular Formula |
C7H14Cl2N4O |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)5-2-12-3-6(5)8;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m1../s1 |
InChI Key |
AGEHNSZCQGBVIG-PVNUIUKASA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2COC[C@@H]2N.Cl.Cl |
Canonical SMILES |
CC1=NC(=NN1)C2COCC2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



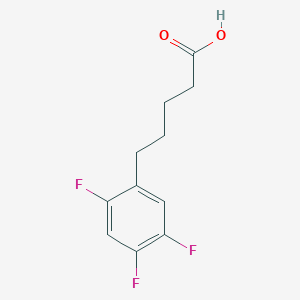
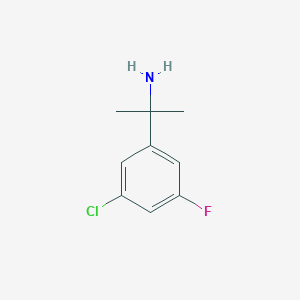
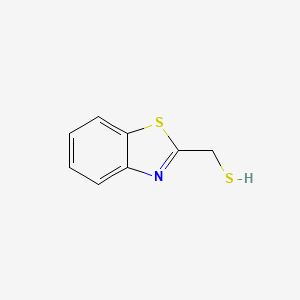
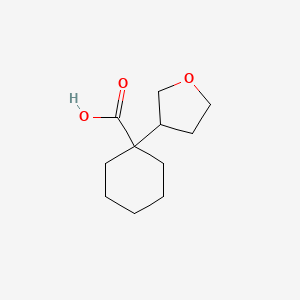
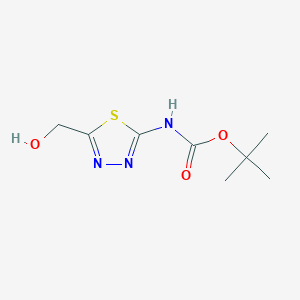
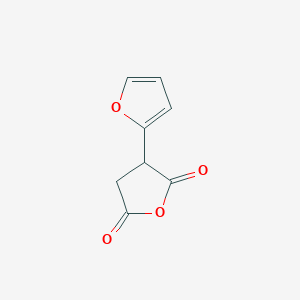
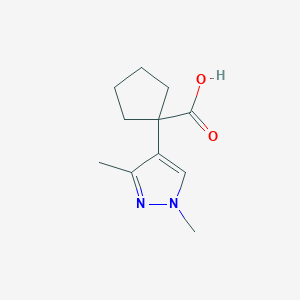
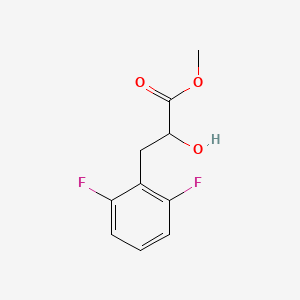
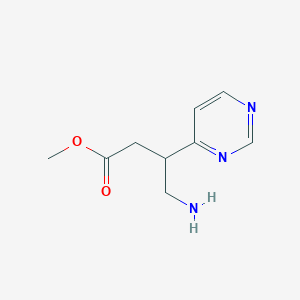


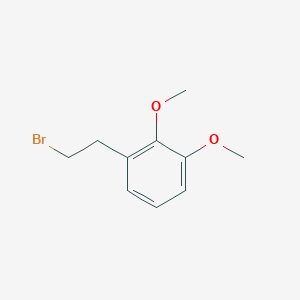
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
